molecular formula C14H28N2O2 B8800992 Tert-butyl 4-(butylamino)piperidine-1-carboxylate CAS No. 179556-92-4

Tert-butyl 4-(butylamino)piperidine-1-carboxylate

Cat. No.: B8800992
CAS No.: 179556-92-4
M. Wt: 256.38 g/mol
InChI Key: UOLYEXHXUXXJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(butylamino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H28N2O2 and its molecular weight is 256.38 g/mol. The purity is usually 95%.
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Properties

CAS No.

179556-92-4

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl 4-(butylamino)piperidine-1-carboxylate

InChI

InChI=1S/C14H28N2O2/c1-5-6-9-15-12-7-10-16(11-8-12)13(17)18-14(2,3)4/h12,15H,5-11H2,1-4H3

InChI Key

UOLYEXHXUXXJAO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-(1,1-dimethylethoxycarbonyl)-4-piperidone (IX, 1.50 g) in methanol (15 ml) under nitrogen is cooled in an ice bath, treated with butylamine (X, 0.93 ml) and sodium cyanoborohydride (235 mg), adjusted to pH 5 with glacial acetic acid as determined on moistened pH test paper, and stirred at 20°-25° for 24 hrs during which additional sodium cyanoborohydride (115 mg) is added. The mixture is then adjusted to pH 3 using hydrochloric acid (3M) and concentrated under reduced pressure, the residue is diluted with water (20 ml) and extracted with ether (2×20 ml), and the organic phase is discarded. The aqueous phase is adjusted to pH 12 with potassium hydroxide, saturated with sodium chloride, and extracted with methylene chloride (3×25 ml). The combined organic phase is dried over sodium sulfate and concentrated under reduced pressure to give the title compound, Anal. Calcd for C14H28N2O2 : C=65.59, H=11.01, N=10.93, found: C=65.44, H=11.05, N=10.81.
Quantity
1.5 g
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reactant
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15 mL
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0.93 mL
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235 mg
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115 mg
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Synthesis routes and methods II

Procedure details

To a solution of 1-t-butoxycarbonylpyperidin-4-one (10.0 g) in dimethylformamide (200 mL) were added n-butylamine (6.0 mL) and triethylamine (7.0 mL) and the solution was stirred. To the reaction solution was added sodium triacetoxyborohydride (16.0 g) and the solution was stirred for 1.5 hours. After finishing the reaction, water was added to the reaction solution, which was extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate and concentrated to give the title compound having the following physical data.
Quantity
10 g
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6 mL
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7 mL
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200 mL
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16 g
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